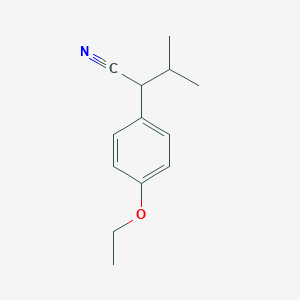

2-(4-Ethoxyphenyl)-3-methylbutanenitrile

説明

2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a nitrile derivative characterized by a 4-ethoxyphenyl group attached to a branched aliphatic chain. The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring likely enhances lipophilicity, influencing its interaction with biological targets or environmental matrices .

特性

CAS番号 |

120352-98-9 |

|---|---|

分子式 |

C13H17NO |

分子量 |

203.28 g/mol |

IUPAC名 |

2-(4-ethoxyphenyl)-3-methylbutanenitrile |

InChI |

InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |

InChIキー |

OFZNVVBYGSVAKU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C#N)C(C)C |

正規SMILES |

CCOC1=CC=C(C=C1)C(C#N)C(C)C |

同義語 |

Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile with structurally related compounds:

*Hypothetical data inferred from analogs.

Functional Group Analysis

- Ethoxy vs. Chloro Substituents : The ethoxy group in this compound may confer greater metabolic stability compared to the chloro analog (CAS 2012-81-9), which is a key pesticide intermediate . Chlorine’s electronegativity enhances reactivity in electrophilic substitution, whereas ethoxy’s electron-donating nature could alter binding affinity in biological systems.

- Complex Ethers and Heterocycles : Etofenprox (CAS 80844-07-1) and Apricoxib (CAS 197904-84-0) demonstrate how ether linkages or heterocyclic rings expand functionality. Etofenprox’s benzyl ether structure enhances insecticidal activity by mimicking natural pyrethrins , while Apricoxib’s pyrrole-sulfonamide scaffold targets cyclooxygenase-2 (COX-2) in inflammation .

Research Findings and Trends

- Synthetic Pathways : Chlorophenyl nitriles are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, while ethoxyphenyl analogs may require milder conditions to preserve the ether linkage .

- Environmental Persistence : Ethoxy-substituted compounds may exhibit lower environmental persistence compared to chlorinated analogs, aligning with regulatory trends favoring reduced bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。